molecular formula C6H7NO B13825245 4,5,6-Trideuterio-2-methylpyridin-3-ol

4,5,6-Trideuterio-2-methylpyridin-3-ol

Cat. No.: B13825245
M. Wt: 112.14 g/mol
InChI Key: AQSRRZGQRFFFGS-NRUYWUNFSA-N
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Description

4,5,6-Trideuterio-2-methylpyridin-3-ol is a deuterated derivative of 2-methylpyridin-3-ol Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at positions 4, 5, and 6 in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trideuterio-2-methylpyridin-3-ol typically involves the deuteration of 2-methylpyridin-3-ol. One common method is the exchange reaction using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas or deuterium oxide. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trideuterio-2-methylpyridin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols or hydrocarbons.

Scientific Research Applications

4,5,6-Trideuterio-2-methylpyridin-3-ol has several scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6-Trideuterio-2-methylpyridin-3-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of deuterium atoms can influence the compound’s stability, reactivity, and overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme binding sites in biological studies or reaction intermediates in chemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridin-3-ol: The non-deuterated parent compound.

    4,5,6-Trideuterio-2-methylpyridine: A similar compound without the hydroxyl group.

    2-Methylpyridin-3-amine: An amine derivative with different reactivity and applications.

Uniqueness

4,5,6-Trideuterio-2-methylpyridin-3-ol is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for specific applications where isotopic labeling is required, such as in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the compound’s stability, making it suitable for long-term studies and industrial applications.

Properties

Molecular Formula

C6H7NO

Molecular Weight

112.14 g/mol

IUPAC Name

4,5,6-trideuterio-2-methylpyridin-3-ol

InChI

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i2D,3D,4D

InChI Key

AQSRRZGQRFFFGS-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])C)O)[2H]

Canonical SMILES

CC1=C(C=CC=N1)O

Origin of Product

United States

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